Delphinidin 3-galactoside chloride
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Overview
Description
Delphinidin 3-galactoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is responsible for the vibrant purple color in many plants, including berries, eggplants, and certain flowers. It is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of delphinidin 3-galactoside chloride typically involves the glycosylation of delphinidin with galactose. This process can be achieved through chemical or enzymatic methods. Chemical synthesis often involves the use of glycosyl donors and catalysts under controlled conditions to ensure the formation of the desired glycosidic bond .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as berries and other pigmented fruits. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation and plant cell cultures .
Chemical Reactions Analysis
Types of Reactions: Delphinidin 3-galactoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of hydroxyl groups and the glycosidic bond in its structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can oxidize this compound, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can reduce the compound, affecting the anthocyanin structure and altering its color properties.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted anthocyanins with altered chemical and physical properties .
Scientific Research Applications
Delphinidin 3-galactoside chloride has a wide range of applications in scientific research:
Chemistry: It is used as a natural dye and a model compound for studying the chemistry of anthocyanins and their interactions with other molecules.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress, cellular protection, and aging.
Medicine: Research has shown potential therapeutic effects in cancer prevention, cardiovascular health, and neuroprotection. .
Mechanism of Action
The mechanism of action of delphinidin 3-galactoside chloride involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Effects: The compound inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Comparison with Similar Compounds
Delphinidin 3-galactoside chloride is unique among anthocyanins due to its specific glycosidic linkage and chloride form. Similar compounds include:
- Delphinidin 3-glucoside
- Delphinidin 3-rutinoside
- Delphinidin 3-sambubioside
- Delphinidin 3-arabinoside
These compounds share similar antioxidant and anti-inflammatory properties but differ in their glycosidic moieties and specific biological activities .
Properties
IUPAC Name |
2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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